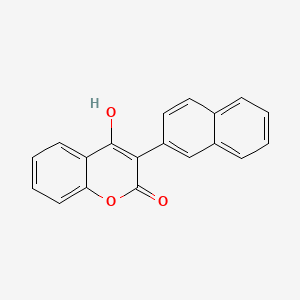
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- includes a hydroxyl group at the 4-position and a beta-naphthyl group at the 3-position, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with beta-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. The use of microwave and ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitrating agents. Reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarin derivatives, each with distinct chemical and biological properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the production of fragrances, flavorings, and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and tyrosine kinases, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target molecules contributes to its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other coumarin derivatives such as 4-hydroxycoumarin, warfarin, and dicoumarol. These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is unique due to the presence of the beta-naphthyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain biological targets. This structural feature distinguishes it from other coumarin derivatives and contributes to its distinct pharmacological profile .
属性
CAS 编号 |
73791-16-9 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
4-hydroxy-3-naphthalen-2-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-7-3-4-8-16(15)22-19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H |
InChI 键 |
YUPFGZHXOCKLOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4OC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
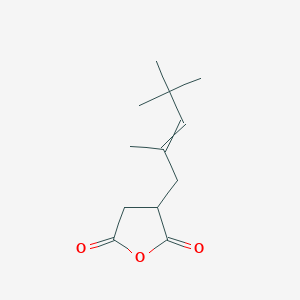
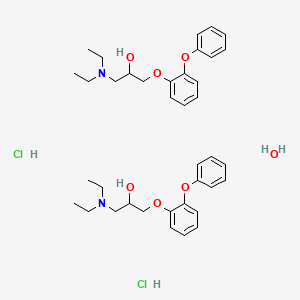
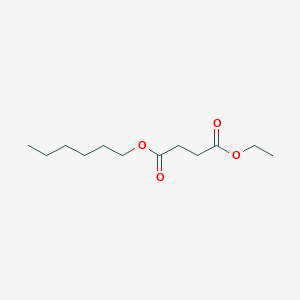
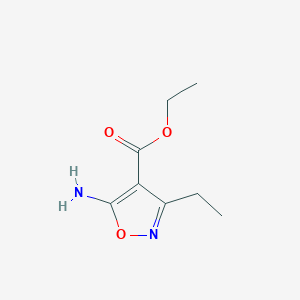
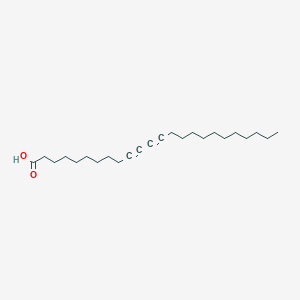
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)


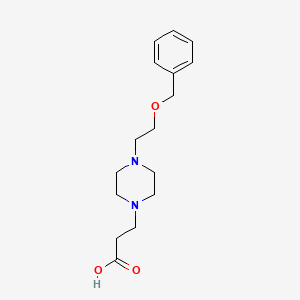
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
